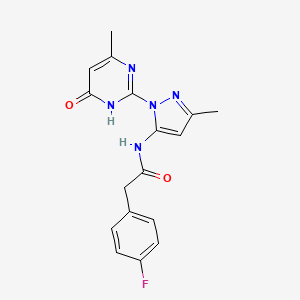

![molecular formula C25H22N6O3 B2406975 7-(4-hydroxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539797-73-4](/img/structure/B2406975.png)

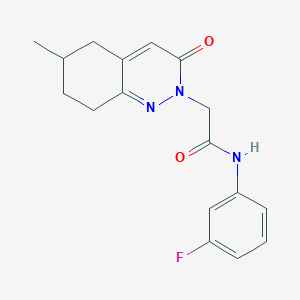

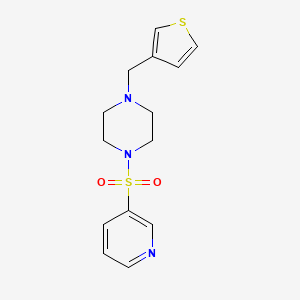

7-(4-hydroxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of pyrimidine, which is a vital heterocyclic moiety due to its wide range of biological and pharmacological activities . Pyrimidine derivatives have been developed for their anticancer activity in recent years . The compound’s structure resembles the nucleotide base pair of DNA and RNA, making it a valuable compound in cancer treatment .

Molecular Structure Analysis

The compound is a pyrimidine derivative, which is an electron-rich nitrogen-containing heterocycle . It contains a six-membered 1,3-diazine ring with nitrogen at positions 1 and 3 . The compound also contains a triazolo ring, which is fused with the pyrimidine ring .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

The compound 7-(4-hydroxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to a class of compounds which have been synthesized and explored for various biological activities. For instance, Gilava et al. (2020) synthesized a series of triazolopyrimidines and assessed their antimicrobial and antioxidant activities. They utilized techniques such as IR, NMR, and mass spectroscopic methods for characterizing the compounds and confirmed their potential in biological applications (Gilava et al., 2020).

Antimicrobial Evaluation

Chauhan and Ram (2019) also synthesized a novel series of triazolopyrimidine derivatives, characterizing them using spectroscopic techniques and evaluating their antibacterial and antifungal activities. Their work highlights the potential of these compounds in combating microbial infections (Chauhan & Ram, 2019).

Tuberculostatic Activity

Titova et al. (2019) synthesized structural analogs of triazolopyrimidines and evaluated them for tuberculostatic activity. They conducted three-component condensations and analyzed structure-activity relations, contributing valuable insights into the potential therapeutic applications of these compounds (Titova et al., 2019).

Synthesis and Chemical Properties

Synthesis and Characterization

The compound and its analogs have been a subject of interest in synthetic chemistry. Otero et al. (2005) described the synthesis of triazolopyrimidine and pyrazolopyrimidines, detailing the reaction of various compounds to produce a range of derivatives. They provided a comprehensive analysis of the compounds synthesized, demonstrating the chemical versatility and potential applications of this class of compounds (Otero et al., 2005).

Antibacterial and Antifungal Activity

Suresh et al. (2016) synthesized a series of thiazolotriazolopyridine derivatives and characterized them through various spectroscopic methods. They evaluated the antibacterial and antifungal activities of these compounds, noting significant biological activity against various microorganisms. This study highlights the therapeutic potential of these compounds in treating microbial infections (Suresh et al., 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-(4-hydroxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N6O3/c1-15-21(24(33)28-18-4-3-13-26-14-18)22(16-5-9-19(32)10-6-16)31-25(27-15)29-23(30-31)17-7-11-20(34-2)12-8-17/h3-14,22,32H,1-2H3,(H,28,33)(H,27,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNINTKZBFTUFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)OC)N1)C4=CC=C(C=C4)O)C(=O)NC5=CN=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

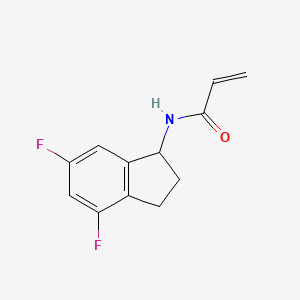

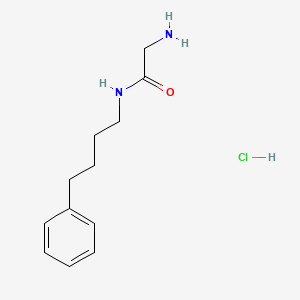

![Tert-butyl N-[(1R)-2-methyl-1-[(2R)-oxiran-2-yl]propyl]carbamate](/img/structure/B2406901.png)

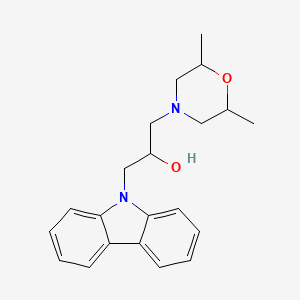

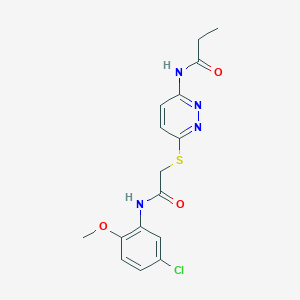

![2-(benzo[d][1,3]dioxol-5-yl)-N-(isochroman-3-ylmethyl)-N-methylacetamide](/img/structure/B2406907.png)

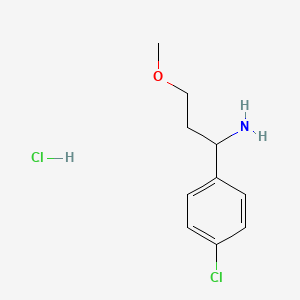

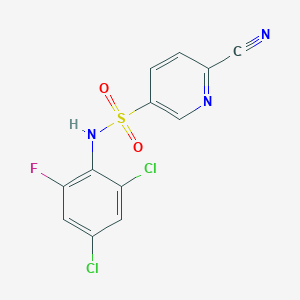

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2406908.png)

![2-amino-N-cyclopropyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2406909.png)